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Compound of Interest

Compound Name: 1-Chloro-3-methylbutan-2-one

CAS No.: 17687-63-7

Cat. No.: B1367078

Get Quote

The reactivity of 1-chloro-3-methylbutan-2-one is defined by the interplay between the

electrophilic carbonyl carbon and the adjacent alkyl chloride. Unlike its isomer, 3-chloro-3-

methylbutan-2-one, which suffers from steric crowding at the reaction center, the 1-chloro

variant offers an accessible primary carbon for nucleophilic attack, making it the preferred

substrate for Hantzsch thiazole synthesis.

Structural Analysis:

Electrophilic Centers: The molecule possesses two distinct electrophilic sites: the carbonyl

carbon (

) and the

-methylene carbon (

). Nucleophiles (e.g., thioamides) typically attack the

position first via

, followed by cyclization at
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.

Steric Gating: The isopropyl group at

provides significant steric bulk, shielding the carbonyl from nucleophilic attack from the "left"
side, thereby directing regioselectivity during cyclization reactions.

Table 1: Physicochemical Profile

Property Data Note

IUPAC Name 1-Chloro-3-methylbutan-2-one

Molecular Formula

Molecular Weight 120.58 g/mol

Boiling Point 73–75°C at 64 mbar
Validated via Patent

EP0323625A2 [1]

Density ~1.08 g/cm³ Estimated based on analogs

Solubility Soluble in MeOH, DCM, THF
Hydrolytically unstable in hot

water

Appearance Colorless to pale yellow liquid Strong lachrymator

Part 2: Spectroscopic Signature
Accurate identification of 1-chloro-3-methylbutan-2-one requires distinguishing it from the

thermodynamically favored 3-chloro isomer. The following spectroscopic data serves as a

validation standard.

Nuclear Magnetic Resonance (NMR) Profile: The diagnostic signal is the singlet corresponding

to the chloromethyl group. In the 3-chloro isomer, this signal would be absent (replaced by a

methyl singlet).

NMR (CDCl

, 400 MHz):
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4.25 ppm (s, 2H,

): Deshielded by both the adjacent carbonyl and chlorine.

2.85 ppm (sept,

Hz, 1H,

): Characteristic methine proton.

1.15 ppm (d,

Hz, 6H,

): Isopropyl methyls.

NMR (CDCl

, 100 MHz):

204.5 ppm (

): Ketone carbonyl.

48.2 ppm (

): Alpha-chlorine effect.

39.1 ppm (

): Isopropyl methine.

18.5 ppm (

): Methyl groups.

Infrared Spectroscopy (IR):

Carbonyl Stretch: Sharp, intense band at 1720–1725 cm

.

C-Cl Stretch: Moderate bands in the 600–800 cm
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fingerprint region.

Part 3: Synthetic Pathways (The Protocol)
Direct chlorination of 3-methyl-2-butanone typically yields the thermodynamically stable 3-

chloro isomer. To selectively access the 1-chloro derivative, a kinetic control strategy using

methanol as a solvent is required, as detailed in industrial patents [1]. For high-purity laboratory

scale, the Nierenstein reaction is the gold standard.

Method A: Selective Chlorination (Scalable/Industrial)
Rationale:[1] Methanol solvates the protonated ketone, favoring the formation of the kinetic

enol (terminal double bond) or stabilizing the intermediate to direct chlorination to the methyl

group.

Protocol:

Setup: Equip a 500 mL three-neck flask with a mechanical stirrer, gas inlet tube, and

thermometer. Ensure the system is vented to a caustic scrubber (NaOH) to neutralize HCl

gas.

Reagents: Charge the flask with 3-methyl-2-butanone (1.0 eq) and Methanol (2.5 volumes).

Chlorination: Cool the solution to -5°C. Introduce Chlorine gas (

) slowly while maintaining the internal temperature below 0°C.

Work-up: After addition, stir for 30 minutes. Purge with nitrogen to remove excess

/HCl. Distill off methanol under reduced pressure.

Purification: Fractionally distill the residue under vacuum (approx. 64 mbar). Collect the

fraction boiling at 73–75°C.

Yield: ~75-78%.[2]

Purity: >93% (GC).

Method B: Nierenstein Reaction (High Purity Lab Scale)
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Rationale: This method inserts a methylene group into isobutyryl chloride, guaranteeing the

position of the chlorine atom at the terminus.

Protocol:

Diazomethane Prep: Generate an ethereal solution of diazomethane (Caution: Explosion

Hazard, use blast shield and polished glassware) from Diazald.

Acylation: Add isobutyryl chloride (1.0 eq) dropwise to the diazomethane solution (2.5 eq) at

0°C. Stir for 1 hour to form the diazoketone intermediate.

Chlorination: Bubble dry HCl gas through the solution at 0°C until nitrogen evolution ceases.

Isolation: Wash with saturated

, dry over

, and concentrate. Distill to obtain pure product.

Method A: Kinetic Chlorination

Method B: Nierenstein Reaction

3-Methyl-2-butanone Cl2 / MeOH
-5°C to 0°C

1-Chloro-3-methylbutan-2-one
(78% Yield)

Isobutyryl Chloride 1. CH2N2 / Et2O
2. HCl (gas)

1-Chloro-3-methylbutan-2-one
(High Regiospecificity)

Click to download full resolution via product page

Figure 1: Comparison of industrial kinetic chlorination vs. laboratory Nierenstein synthesis

routes.

Part 4: Reactivity Profile & Drug Development
Applications
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The primary utility of 1-chloro-3-methylbutan-2-one lies in its ability to construct 4-

isopropylthiazole scaffolds via the Hantzsch Thiazole Synthesis. This moiety is a bioisostere

found in various antitubercular and antimicrobial candidates [2].

Mechanism: Hantzsch Thiazole Synthesis The reaction with thiourea or thioamides proceeds

via a stepwise condensation:

S-Alkylation: The sulfur atom of the thioamide attacks the

-carbon (

), displacing chloride.

Cyclization: The nitrogen atom attacks the carbonyl carbon.

Dehydration: Loss of water aromatizes the ring.

Application Example: Antitubercular Agents Research indicates that 4-isopropylthiazole-2-

carbohydrazide derivatives exhibit significant activity against Mycobacterium tuberculosis

[2].[3][4] The isopropyl group at position 4 enhances lipophilicity, potentially aiding cell wall
penetration.
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1-Chloro-3-methylbutan-2-one
+ Thiourea

S-Alkylation Intermediate
(Thioimidate)

SN2 Attack (S on CH2)

Cyclization (N-attack on C=O)

-HCl

2-Amino-4-isopropylthiazole
(Bioactive Core)

-H2O (Aromatization)

Click to download full resolution via product page

Figure 2: Hantzsch synthesis pathway for generating the bioactive 2-amino-4-isopropylthiazole

core.

Part 5: Handling & Safety Protocols
1-Chloro-3-methylbutan-2-one is a potent alkylating agent and lachrymator. Strict adherence

to safety protocols is mandatory.

Hazard Classification:

H314: Causes severe skin burns and eye damage.

H335: May cause respiratory irritation (Lachrymator).

H226: Flammable liquid and vapor.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1367078/docs?utm_src=pdf-body-img#part-1-molecular-architecture-physicochemical-properties
https://www.benchchem.com/product/b1367078/docs?utm_src=pdf-body#part-1-molecular-architecture-physicochemical-properties
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1367078?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The compound can

degrade to release HCl upon exposure to moisture.

Neutralization: Spills should be treated with dilute aqueous ammonia or sodium bicarbonate

solution to neutralize the alkylating potential before disposal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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